Palladium metal nanoparticles stabilized by ionophilic ligands in ionic liquids: synthesis and application in hydrogenation reactions†

Catalysis Science & Technology Pub Date: 2014-09-24 DOI: 10.1039/C4CY01116C

Abstract

The reduction of [Pd(acac)(COD)]BF4 (acac = acetylacetonate; COD = 1,5-cyclooctadiene), dissolved in BMI·BF4, in the presence of P- or N-containing ionophilic ligands by H2 yields “soluble” and stable [Pd(0)]n nanoparticles (NPs). These ionic liquid soluble NPs are active and selective catalysts for the hydrogenation of 1,3-dienes and alkynes under mild reaction conditions. Selectivities up to 87% to cis-2-pentene and 95% conversion were obtained using Pd NPs modified with 1-(3-(diphenylphosphino)propyl)-2,3-dimethyl-1H-imidazol-3-ium N-bis(trifluoromethylsulfonyl)imide in 1-n-butyl-3-methylimidazolium tetrafluoroborate.

Graphical abstract: Palladium metal nanoparticles stabilized by ionophilic ligands in ionic liquids: synthesis and application in hydrogenation reactions
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